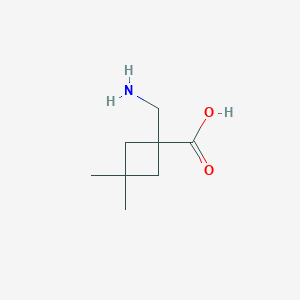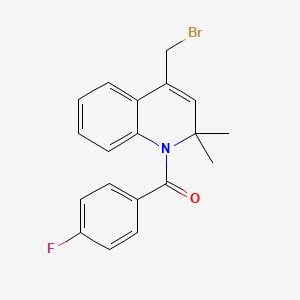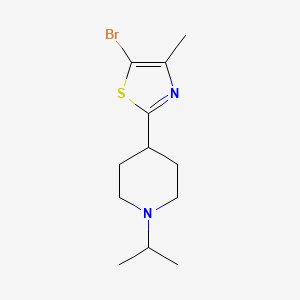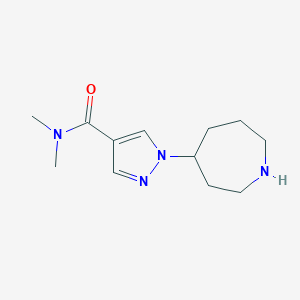
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine, also known as 5-Bromo-2-methylsulfonylpiperidin-3-ylpyridine, is an organobromine compound used as a building block for organic synthesis. It is a versatile reagent that has been widely utilized in scientific research, particularly in the synthesis of biologically active molecules.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structure Analysis : 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine and similar compounds have been synthesized and analyzed for their structural properties using techniques like NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. This has enhanced the understanding of their chemical behavior and potential applications (Wojciechowska-Nowak et al., 2011).
Photophysical and Photochemical Properties : Research has been conducted on the photophysical and photochemical properties of zinc(II) phthalocyanine compounds with derivatives of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine. These studies are crucial for applications in fields like photocatalysis and photodynamic therapy (Öncül et al., 2021).
Applications in Material Science and Medicine
Antimicrobial Activity : Derivatives of this compound have been found to possess antimicrobial activity. This is significant for potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Antitumor Activity : Research into the enantiomers of similar compounds has shown potential antitumor activity. This paves the way for future development in cancer therapeutics (Zhou et al., 2015).
Photodynamic Therapy Applications : The investigation of zinc(II) phthalocyanine derivatives highlights the potential use of such compounds in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
Catalytic Properties : Studies on the catalytic properties of certain derivatives have shown potential in various chemical reactions, suggesting applications in synthetic chemistry and industrial processes (Mruk et al., 2020).
properties
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXTHJSAUZRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)



